molecular formula C11H16ClNO2 B12111925 3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride

3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride

Cat. No.: B12111925
M. Wt: 229.70 g/mol
InChI Key: WQUTWBVBKSYCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-amino-4-(o-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a tolyl group, and a butanoic acid moiety, making it a versatile building block in organic synthesis and pharmaceutical development.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUTWBVBKSYCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Palladium Catalysis

A widely cited method involves palladium-catalyzed asymmetric allylic alkylation. In this reaction, a prochiral diene intermediate reacts with a 2-methylphenyl nucleophile in the presence of a chiral palladium complex. The catalyst’s phosphine ligands (e.g., BINAP) direct the nucleophile’s attack to form the (S)-enantiomer with >90% enantiomeric excess (ee). Key reaction parameters include:

ParameterValue
CatalystPd(OAc)₂/(R)-BINAP
SolventTetrahydrofuran (THF)
Temperature−20°C to 25°C
Reaction Time12–24 hours
Yield65–78%

Post-reaction, the alkylated product undergoes hydrolysis to release the carboxylic acid moiety, followed by amination to introduce the amino group.

Enzymatic Resolution

Enzymatic methods offer an alternative for resolving racemic mixtures. Lipases or acylases selectively hydrolyze one enantiomer of a precursor, such as a methyl ester or acetylated amine. For instance, Candida antarctica lipase B (CAL-B) achieves 98% ee for the (S)-enantiomer when applied to a racemic N-acetyl intermediate. This method is favored for its mild conditions and scalability.

BOC Protection/Deprotection Strategy

The tert-butoxycarbonyl (BOC) group is instrumental in protecting the amine functionality during synthesis, preventing unwanted side reactions.

Stepwise Synthesis with BOC Intermediates

A patented route begins with the preparation of BOC-protected 3-amino-4-(2-methylphenyl)butanoic acid (Figure 1). The synthesis involves:

  • Alkylation : Diethyl malonate reacts with 2-methylbenzyl bromide under basic conditions.

  • Hydrolysis and Decarboxylation : The malonate ester is hydrolyzed to the dicarboxylic acid, which undergoes thermal decarboxylation.

  • BOC Protection : The free amine is treated with di-tert-butyl dicarbonate (BOC₂O) in dichloromethane.

  • Deprotection and Salt Formation : Hydrochloric acid removes the BOC group, yielding the hydrochloride salt.

StepReagents/ConditionsYield
AlkylationKOtBu, THF, 0°C, 2 hours85%
Hydrolysis6M HCl, reflux, 6 hours92%
BOC ProtectionBOC₂O, DMAP, CH₂Cl₂, rt88%
Deprotection4M HCl in dioxane, 1 hour95%

This method ensures high purity (>99% by HPLC) and is adaptable to multigram-scale production.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt enhances stability and solubility. The process typically involves:

  • Dissolving the free amine in anhydrous ether or ethyl acetate.

  • Gradual addition of hydrogen chloride gas or 4M HCl in dioxane.

  • Precipitation of the hydrochloride salt, followed by filtration and drying.

Critical parameters include:

  • Solvent Choice : Ethers minimize side reactions during protonation.

  • Stoichiometry : A 1:1 molar ratio of amine to HCl ensures complete salt formation.

  • Temperature : 0–5°C prevents decomposition of the acid-sensitive amine.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and reproducibility. Continuous flow reactors and automated systems are employed to optimize:

Continuous Flow Asymmetric Hydrogenation

A recent advancement involves continuous flow hydrogenation of an enamide precursor using a chiral ruthenium catalyst (e.g., Ru-BINAP). This method achieves 99% ee and 90% yield with a residence time of 10 minutes, significantly outperforming batch processes.

ParameterBatch ProcessFlow Process
Reaction Time12 hours10 minutes
Catalyst Loading5 mol%2 mol%
Space-Time Yield0.8 g/L·h15 g/L·h

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis has emerged as a sustainable alternative. Ball milling the amine precursor with HCl gas yields the hydrochloride salt without solvents, reducing waste by 70%.

Analytical Characterization

Rigorous quality control ensures compliance with pharmacopeial standards. Key analytical data for the final product include:

PropertyMethodSpecification
PurityHPLC (C18 column)≥99.5%
Enantiomeric ExcessChiral GC (Cyclodextrin)≥98% (S)-enantiomer
Water ContentKarl Fischer Titration≤0.2% w/w
Heavy MetalsICP-MS≤10 ppm

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-4-(o-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride serves as an essential building block in the synthesis of complex organic molecules. Its amino and carboxylic functional groups facilitate various coupling reactions, allowing the formation of diverse chemical structures. This versatility is crucial in developing pharmaceuticals and other fine chemicals.

Biological Research

Biochemical Probes:
The compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets. The amino group can form hydrogen bonds with macromolecules, enhancing binding specificity, while the 2-methylphenyl group contributes to hydrophobic interactions that may modulate enzyme activities or receptor functions .

Neuropharmacological Studies:
Research indicates that derivatives of this compound may influence synaptic transmission by interacting with neurotransmitter receptors. Preliminary studies suggest potential neuroprotective effects, indicating its applicability in treating neurological disorders such as depression and anxiety .

Medicinal Applications

Therapeutic Potential:
The compound has been explored for its therapeutic applications, particularly as a precursor in drug development. Its structural similarity to neurotransmitter analogs suggests possible interactions with receptors involved in neurological functions, which could lead to new treatments for various mental health conditions.

Inhibition of Enzyme Activities:
Studies have shown that peptides derived from compounds similar to this compound exhibit inhibitory effects on human plasma renin activity. This property makes them particularly useful for treating hypertension .

Industrial Applications

Production of Pharmaceuticals:
In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its ability to act as a precursor in drug synthesis enhances its value in pharmaceutical manufacturing processes .

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and applications of this compound compared to related compounds:

Compound NameStructure FeaturesUnique CharacteristicsApplications
This compoundChiral amino acid derivativePotential neuroprotective effectsDrug development, biochemical probes
3-Amino-4-(phenyl)butanoic acidSimilar backbone without methyl substitutionKnown for neuroprotective effectsNeuropharmacological studies
3-Amino-4-(4-bromophenyl)butanoic acidBromine substitution instead of methylDifferent receptor binding profilesEnzyme-substrate interaction studies
3-Amino-4-(chlorophenyl)butanoic acidChlorine substitutionVarying pharmacokinetic propertiesPharmaceutical synthesis

Case Studies and Research Findings

  • Neuroprotective Effects: A study demonstrated that derivatives of this compound could mitigate neuronal damage in models of oxidative stress, suggesting potential use in neurodegenerative disease therapies.
  • Synthesis and Applications: The synthesis typically involves chiral starting materials or catalysts to ensure the desired stereochemistry. This versatility makes it a valuable building block for developing complex molecules .

Mechanism of Action

The mechanism of action of (S)-3-amino-4-(o-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The tolyl group may also contribute to hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-amino-4-phenylbutanoic acid hydrochloride
  • (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride
  • (S)-3-amino-4-(p-tolyl)butanoic acid hydrochloride

Uniqueness

(S)-3-amino-4-(o-tolyl)butanoic acid hydrochloride is unique due to the ortho-substitution on the tolyl group, which can influence its steric and electronic properties. This uniqueness can affect the compound’s reactivity and interactions with molecular targets, distinguishing it from its meta- and para-substituted analogs.

Biological Activity

3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride, also known as a derivative of phenylalanine, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a substituted phenyl ring, contributing to its interaction with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H13ClN2O2
  • Molecular Weight : 216.67 g/mol
  • IUPAC Name : this compound

The compound's structure allows it to participate in various biochemical interactions, making it a candidate for drug development and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The following mechanisms have been identified:

  • Receptor Interaction : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to pain and inflammation.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of other drugs.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of this compound. For instance, a study demonstrated that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 6 to 12.5 µg/mL against common pathogens such as E. coli and S. aureus .

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects. In vitro studies using carrageenan-induced models showed a reduction in inflammation markers when treated with this compound. The percentage inhibition observed was comparable to standard anti-inflammatory drugs .

Case Studies

  • Study on Pain Management : A clinical trial investigated the efficacy of this compound in managing chronic pain conditions. Patients receiving treatment reported a significant reduction in pain scores compared to the placebo group.
  • Antioxidant Activity : In another study, the antioxidant properties of this compound were evaluated through various assays, revealing its potential to scavenge free radicals effectively .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaAntimicrobial Activity (MIC µg/mL)Anti-inflammatory Activity
3-Amino-4-(2-methylphenyl)butanoic acid HClC10H13ClN2O26 - 12.5Significant reduction in inflammation
3-Amino-4-(4-fluorophenyl)butanoic acid HClC10H13ClFNO28 - 15Moderate anti-inflammatory effects
Phenylalanine DerivativesVariesVariesMinimal effects

Q & A

Basic: What are the key synthetic routes for 3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride, and how do reaction conditions affect enantiomeric purity?

Methodological Answer:
The compound is synthesized via enantioselective routes, often starting with chiral precursors to preserve stereochemistry. A common approach involves Michael addition of 2-methylphenyl boronic acid to α,β-unsaturated esters, followed by hydrolysis and salt formation. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. ethanol) critically influence enantiomeric purity. For industrial-scale synthesis, continuous flow reactors optimize yield (≥85%) and reduce racemization risks . Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP) further enhances stereochemical control .

Basic: What analytical techniques are recommended for confirming structural integrity and stereochemical configuration?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration, particularly for hydrochloride salts.
  • Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol mobile phases (90:10) to assess enantiopurity (>99% ee).
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., 2-methylphenyl vs. 4-methylphenyl isomers).
  • Polarimetry : Measures specific optical rotation ([α]D_D = +15° to +20° in water) to confirm chirality .

Advanced: How does the compound interact with neurotransmitter systems, and what experimental models resolve interspecies receptor affinity discrepancies?

Methodological Answer:
The compound modulates GABAA_A receptors (IC50_{50} = 2.3 μM in rat cortical neurons) and NMDA receptors (Ki_i = 8.7 μM). To address interspecies variability:

Comparative binding assays : Use recombinant human/mouse GABAA_A α1β2γ2 receptors expressed in HEK293 cells.

Electrophysiology : Patch-clamp studies in primary neuronal cultures from multiple species (rat, human iPSC-derived).

Molecular docking : SWISS-MODEL predicts binding pocket variations (e.g., Phe200 in humans vs. Tyr198 in mice) .

Advanced: What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy?

Methodological Answer:
Discrepancies arise due to blood-brain barrier (BBB) penetration or metabolite interference. Approaches include:

Pharmacokinetic profiling : Measure brain/plasma ratios via LC-MS/MS after intravenous administration (t1/2_{1/2} = 2.1 hr).

Metabolite identification : Use hepatic microsomes + NADPH to detect active/inactive derivatives.

BBB models : Co-culture hCMEC/D3 endothelial cells with astrocytes to predict permeability (Papp_{app} > 5 × 106^{-6} cm/s) .

Advanced: How do structural modifications at the 4-phenyl position influence receptor binding kinetics?

Methodological Answer:
Substituting 2-methylphenyl with halogenated analogs alters binding:

  • 2-Chlorophenyl : Increases GABAA_A affinity (Ki_i = 1.8 μM) but reduces metabolic stability.
  • 4-Iodophenyl : Enhances π-π stacking with Trp372 in NMDA receptors (ΔG = −9.2 kcal/mol).
    Computational tools :
  • Molecular Dynamics (GROMACS) : Simulate ligand-receptor complexes for 100 ns to assess stability.
  • QM/MM : Calculate charge transfer effects at binding sites .

Basic: What parameters optimize solid-phase synthesis for enhanced yield and purity?

Methodological Answer:

  • Resin selection : Wang resin (loading = 0.8 mmol/g) minimizes side reactions.
  • Coupling agents : HATU/DIPEA in DMF (2:3 ratio) achieves >95% stepwise yield.
  • Cleavage conditions : TFA/H2_2O/TIS (95:2.5:2.5) for 2 hr prevents β-elimination.
  • Purification : Reverse-phase HPLC (C18 column, 10–90% MeCN gradient) yields >98% purity .

Advanced: What evidence supports enantiomer-specific inhibition of dipeptidyl peptidase-IV (DPP-IV)?

Methodological Answer:
The (R)-enantiomer inhibits DPP-IV (IC50_{50} = 0.3 μM) via hydrogen bonding with Glu205 and Tyr547, while the (S)-form is inactive (IC50_{50} > 100 μM). Key studies:

Enzymatic assays : Fluorescent substrate H-Gly-Pro-AMC (λex_{ex}em_{em} = 380/460 nm).

X-ray crystallography : Resolves enantiomer binding modes (PDB ID: 4A5S).

Kinetic analysis : (R)-enantiomer shows non-competitive inhibition (Ki_i = 0.2 μM) .

Advanced: How do π-π interactions involving the aromatic ring affect target engagement?

Methodological Answer:
The 2-methylphenyl group participates in π-π stacking with Phe114 in GABAA_A receptors (distance = 3.8 Å). Quantification methods:

Surface Plasmon Resonance (SPR) : Measures binding affinity (KD_D = 2.4 μM) in real-time.

Isothermal Titration Calorimetry (ITC) : ΔH = −12.6 kcal/mol confirms enthalpic-driven binding.

Fluorescence quenching : Tryptophan emission at 340 nm decreases upon ligand binding .

Basic: What stability challenges arise in aqueous formulations, and how are they mitigated?

Methodological Answer:
The hydrochloride salt is hygroscopic and degrades at pH > 6.5 via β-elimination. Stabilization strategies:

  • Lyophilization : Formulate with trehalose (1:2 w/w) for 24-month stability at −20°C.
  • Buffers : Citrate buffer (pH 4.0) reduces hydrolysis (t90_{90} > 12 months at 25°C).
  • Antioxidants : Add 0.01% w/v ascorbic acid to prevent oxidative deamination .

Advanced: How do metabolic pathways of this β-amino acid compare between in vitro models and in silico predictions?

Methodological Answer:

  • In vitro hepatocytes : Primary human hepatocytes metabolize 40% via CYP3A4-mediated N-dealkylation (major metabolite: 4-(2-methylphenyl)butanoic acid).
  • In silico tools :
    • SwissADME : Predicts high intestinal absorption (Caco-2 Papp_{app} = 22 × 106^{-6} cm/s).
    • MetaSite : Identifies CYP3A4 as the primary metabolizer (probability = 0.89).
      Discrepancies arise from unaccounted Phase II conjugation (e.g., glucuronidation in vivo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.